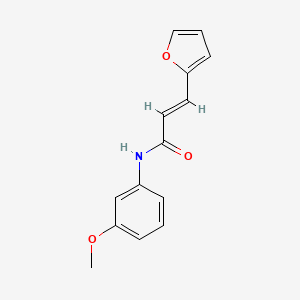![molecular formula C16H21N3O B2700069 N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]cyclohexanecarboxamide CAS No. 315712-43-7](/img/structure/B2700069.png)
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-(1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide” is a chemical compound with the molecular formula C16H21N3O. It has an average mass of 271.357 Da and a monoisotopic mass of 271.168457 Da .
Molecular Structure Analysis
The molecular structure of “N-[2-(1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide” consists of a benzimidazole ring attached to a cyclohexanecarboxamide group via an ethyl linker . Further structural analysis would require more specific data or computational modeling.Physical and Chemical Properties Analysis
“N-[2-(1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide” is a solid compound. It has a density of 1.2±0.1 g/cm3. The boiling point is 535.4±33.0 °C at 760 mmHg. The compound has 4 hydrogen bond acceptors and 2 hydrogen bond donors .Applications De Recherche Scientifique
CCR2 Antagonism and Medicinal Chemistry
Benzimidazoles as Benzamide Replacements
A notable application of benzimidazole derivatives, closely related to N-[2-(1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide, is in the development of CCR2 (CC chemokine receptor 2) antagonists. These compounds have been studied for their potent binding and functional antagonism of CCR2, a receptor important in inflammatory processes, while maintaining selectivity over CCR3. This research demonstrates the compound's potential in therapeutic interventions for diseases where CCR2 plays a crucial role (Cherney et al., 2012).
Synthetic Chemistry and Reactions
Alkylation and Acylation Reactions
The compound has also been involved in synthetic chemistry studies focusing on alkylation and acylation reactions. These reactions are fundamental in creating a variety of benzimidazole derivatives, demonstrating the compound's versatility in synthetic organic chemistry. Such derivatives are essential in the synthesis of more complex molecules for potential pharmacological applications (Bakhtiar & Smith, 1994).
Medicinal Chemistry Applications
Development of Fluorine-18-Labeled Antagonists
Research into fluorinated derivatives of WAY 100635, which shares a structural motif with N-[2-(1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide, highlights its application in developing PET (Positron Emission Tomography) tracers for imaging studies. These derivatives have been explored for their biological properties in rats, offering insights into the potential for studying receptor distributions and dynamics in the brain, showcasing the compound's application in neuroscience and pharmacology (Lang et al., 1999).
Antimicrobial and Antitumor Activities
Antimicrobial and Antitumor Potentials
Some studies have synthesized benzimidazole derivatives, including structures akin to N-[2-(1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide, to evaluate their antimicrobial and antitumor activities. These derivatives have shown promise in inhibiting the growth of various bacterial strains and cancer cell lines, indicating the compound's relevance in developing new antimicrobial and anticancer therapies (Salahuddin et al., 2017).
Propriétés
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c20-16(12-6-2-1-3-7-12)17-11-10-15-18-13-8-4-5-9-14(13)19-15/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMOGZGTPLTORC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B2699987.png)
![2-{8-hexyl-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetamide](/img/structure/B2699988.png)
![2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2699990.png)
![2-{[1-(2-cyclopropylbenzoyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2699991.png)
![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/no-structure.png)


![(1S)-1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine](/img/structure/B2699998.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone](/img/structure/B2700001.png)
![N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}oxolane-3-carboxamide](/img/structure/B2700002.png)
![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2700004.png)

![6,8-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2700009.png)
